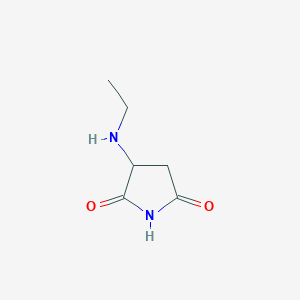![molecular formula C27H18BrN3 B1518351 2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine CAS No. 1606981-69-4](/img/structure/B1518351.png)
2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine
Overview
Description
“2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” is a derivative of 1,3,5-triazine . It is a star-shaped molecule with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl, and pyridines on the peripheral . It is used as an electron transport-type host material for green phosphorescent organic light-emitting devices .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be carried out using conventional heating or microwave irradiation . The microwave technique provides the target polymers in less reaction time with higher yields and purities .Molecular Structure Analysis
The molecular structure of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” is wheel-shaped with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl . The meta-meta linkage between the 1,3,5-triazine core and the peripheral aryl moieties limits the effective extension of their π conjugation, leading to high triplet energies .Chemical Reactions Analysis
The UV spectrum of the aqueous dispersion of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths . The molecules could form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” are influenced by the nature of the aryl substituents attached to the triazene core . The UV–Vis spectra of isolated molecules in ethanol and in dioxane agree well with experimentally observed ones .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Triazine derivatives have been explored for their utility in organic light-emitting diodes (OLEDs). For instance, compounds containing the 1,3,5-triazine core combined with other electron-donating or electron-withdrawing groups have been studied for their electron-transporting properties, which are crucial for the efficiency and stability of OLEDs. The introduction of bromine atoms could potentially adjust the electronic properties of these compounds, making them suitable for use as electron-transport layers or host materials in OLEDs, potentially improving device performance in terms of driving voltage, efficiency, and stability (Matsushima et al., 2010); (Klenkler et al., 2008).
Sensing and Detection
Triazine derivatives have shown potential in sensing applications. The structural modification of triazine compounds can lead to materials capable of detecting specific substances, such as nitroaromatic explosives, through changes in their luminescent properties. This suggests that the brominated biphenyl-triazine derivative could be tailored for specific sensing applications, benefiting from the electron-withdrawing nature of the bromine and the biphenyl group to enhance selectivity and sensitivity (Xiang & Cao, 2012).
Materials Science
In materials science, the incorporation of triazine derivatives into polymers and covalent organic frameworks has been explored to create materials with desirable properties such as porosity, thermal stability, and luminescence. The specific architecture of the 2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine could be leveraged to design new materials with tailored properties for applications in gas storage, catalysis, or as components in electronic devices (Ananthnag et al., 2015).
Catalysis
Triazine compounds are also known to play roles in catalysis, either as ligands in metal complexes or as organocatalysts due to their ability to engage in various types of chemical interactions. The structural features of triazine derivatives, such as the presence of bromine and biphenyl groups, could influence their catalytic activity and selectivity, making them suitable for specific catalytic transformations (Naik et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that their primary target could be UV radiation.
Mode of Action
2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine, like other triazine derivatives, absorbs UV radiation effectively . The compound can form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion . This suggests that the compound interacts with its targets (UV radiation) by absorbing the radiation and undergoing a change in its electronic state.
Biochemical Pathways
It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could play a role in pathways related to UV radiation absorption and protection against UV-induced damage.
Pharmacokinetics
It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could have properties suitable for topical application and local action.
Result of Action
It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could help protect cells from UV-induced damage.
Action Environment
The action of 2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine can be influenced by environmental factors such as the presence of UV radiation and the medium in which it is dispersed. For instance, the UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths . This suggests that the compound’s action, efficacy, and stability could be influenced by its dispersion medium.
Future Directions
The future directions of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” could involve its use in sunscreen applications, as it has been found to be a very photo-stable and efficient UV filter substance . It could also be used in the design and development of new flame retardants, medical applications, reactive dyes, metal adsorption, optics, and p-conjugated s-triazine-based polymers or macromolecules which exhibit good optoelectronic properties .
properties
IUPAC Name |
2-[3-(3-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXPMZVMTNSXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1606981-69-4 | |
| Record name | 2-(3'-bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1518269.png)
![2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide](/img/structure/B1518270.png)
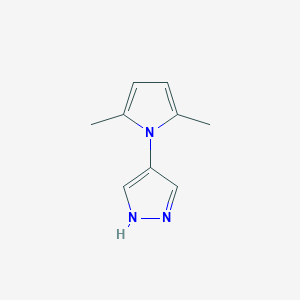

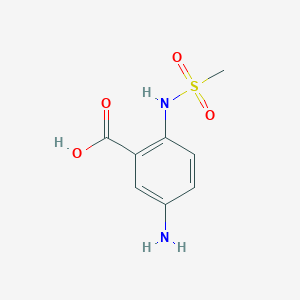

![2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1518277.png)

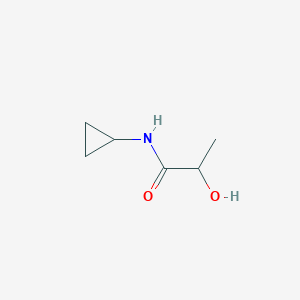
![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride](/img/structure/B1518282.png)
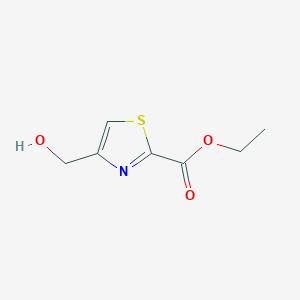
![[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518286.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine](/img/structure/B1518289.png)
